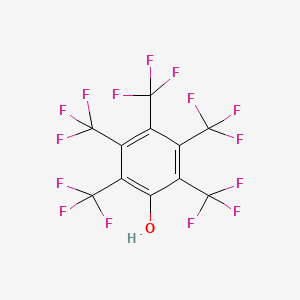

pentakis(trifluoromethyl)phenol

Description

Significance of Poly(trifluoromethyl)arene Derivatives in Contemporary Organic Chemistry

Poly(trifluoromethyl)arene derivatives, particularly those with a high density of trifluoromethyl (CF₃) groups, are of significant interest in modern organic chemistry. acs.orgnih.govacs.orgresearchgate.net These compounds serve as crucial building blocks for the design of novel and highly functionalized molecules. acs.orgnih.govacs.orgresearchgate.net The strong electron-withdrawing nature and steric bulk of the CF₃ groups impart exceptional properties to the aromatic core. This makes them precursors for a wide range of theoretically and practically useful species, including stable carbenes, unique radical species, superacids, and weakly coordinating anions. acs.orgnih.govacs.orgresearchgate.net The synthesis of functionalized pentakis(trifluoromethyl)phenyl (C₆(CF₃)₅) derivatives is a key area of research, aiming to create new materials and catalysts. acs.orgnih.govacs.org

Overview of Electron-Withdrawing Group Effects on Phenolic Structures

Electron-withdrawing groups (EWGs) have a profound effect on the acidity of phenols. quora.comvanderbilt.eduvedantu.comlibretexts.org When attached to the aromatic ring, EWGs, such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, increase the phenol's acidic strength. quora.comvedantu.comlibretexts.org This is achieved by stabilizing the resulting phenoxide ion formed upon deprotonation. quora.comvanderbilt.edu The stabilization occurs through two primary mechanisms: the inductive effect, where the electronegative groups pull electron density through the sigma bonds, and the resonance effect, where the negative charge is delocalized over the aromatic ring and the EWG. quora.comvanderbilt.edulibretexts.org This dispersal of the negative charge makes the phenoxide ion more stable, thus facilitating the release of the proton and increasing acidity. quora.comkhanacademy.org The cumulative effect of multiple EWGs can lead to a dramatic enhancement in acidity. vanderbilt.edu

Research Context of Pentakis(trifluoromethyl)phenol within Highly Fluorinated Compounds

This compound stands out within the family of highly fluorinated compounds due to its remarkable properties. The presence of five powerful electron-withdrawing CF₃ groups on the phenol (B47542) ring makes it an exceptionally strong acid and a sterically crowded molecule. acs.orgnih.govacs.org Its acidity is comparable to that of picric acid. rsc.org Research has focused on developing efficient synthetic routes to this compound, as it is a valuable and often requested precursor for further chemical synthesis. rsc.orgresearchgate.netrsc.orgrsc.org Its unique combination of high acidity, steric hindrance, and potential for functionalization places it as a key subject of study for creating novel chemical entities with applications in catalysis and materials science. acs.orgnih.govacs.orgrsc.org

Properties

IUPAC Name |

2,3,4,5,6-pentakis(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11HF15O/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXSLNBWBKMORF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)O)C(F)(F)F)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11HF15O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375101 | |

| Record name | 2,3,4,5,6-pentakis(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723294-91-5 | |

| Record name | 2,3,4,5,6-pentakis(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentakis Trifluoromethyl Phenol and Its Precursors

Historical Perspectives and Challenges in Pentakis(trifluoromethyl)phenol Synthesis

The development of synthetic pathways to this compound has been marked by significant hurdles. Early attempts to synthesize this compound were often inefficient and impractical for producing substantial quantities.

Limitations of Early Preparative Routesrsc.orgrsc.org

Prior to the development of more streamlined methods, the synthesis of this compound was characterized by low yields and laborious, time-consuming purification processes. rsc.orgrsc.orgrsc.orgresearchgate.net These early routes often involved multiple steps and harsh reaction conditions, making the isolation of the pure compound a formidable challenge. acs.orgacs.org For instance, some approaches required high-pressure and high-temperature fluorination reactions or started from complex, multi-substituted benzene (B151609) derivatives. acs.orgacs.org The difficulty in preparing large amounts of pure this compound limited its availability and study. rsc.orgrsc.orgresearchgate.net

Contemporary Strategies for Efficient this compound Production

More recent research has led to the establishment of more effective and higher-yielding synthetic strategies, significantly improving the accessibility of this compound for research and application.

Synthesis from Pentaiodonitrobenzene: Mechanistic Insights and Yield Optimizationrsc.orgepa.gov

A significant advancement in the synthesis of this compound involves a two-step method starting from commercially available materials, with pentaiodonitrobenzene as a key intermediate. rsc.orgrsc.orgresearchgate.net This contemporary route provides the target phenol (B47542) in a respectable 58% yield, a substantial improvement over previous methods. rsc.orgrsc.orgresearchgate.net The purification process has also been simplified, often requiring only a single sublimation step to obtain a sufficiently pure product. rsc.orgresearchgate.net

Central to this synthetic strategy is the pertrifluoromethylation reaction, which utilizes pregenerated (trifluoromethyl)copper (CuCF₃) species. epa.govnih.govacs.org This reagent effectively substitutes the five iodine atoms on the pentaiodonitrobenzene ring with trifluoromethyl (CF₃) groups. rsc.orgresearchgate.net The use of these conveniently generated copper species allows the reaction to proceed under relatively mild conditions. acs.orgepa.govnih.gov

Derivation from Pentakis(trifluoromethyl)aniline: Multi-step Pathways and Purification Challengesepa.gov

An alternative pathway to this compound proceeds through the intermediate pentakis(trifluoromethyl)aniline. rsc.orgresearchgate.net This method, however, involves a more extended, multi-step process.

Synthetic Yield Comparison

The following table provides a comparative overview of the yields for the different synthetic methodologies discussed.

| Starting Material | Synthetic Route | Reported Yield | Purification Notes |

| Pentaiodonitrobenzene | One-pot trifluoromethylation and hydroxylation | 58% rsc.orgresearchgate.net | Requires a single sublimation process rsc.orgresearchgate.net |

| Pentakis(trifluoromethyl)aniline | Diazotization followed by hydrolysis | 39% rsc.orgresearchgate.net | Requires several sublimation procedures rsc.orgresearchgate.net |

| Pentakis(trifluoromethyl)chlorobenzene | Conversion to aniline (B41778), then to phenol (Two-step) | ~31% rsc.org | Involves multiple steps and purifications rsc.org |

| Hexaiodobenzene | Trifluoromethylation leading to a mixture including potassium pentakis(trifluoromethyl)phenoxide | ~20% acs.org | Part of a product mixture requiring separation acs.orgacs.org |

Conversion from Pentakis(trifluoromethyl)chlorobenzene Pathways

The synthesis of this compound can be achieved from pentakis(trifluoromethyl)chlorobenzene (C₆(CF₃)₅Cl). One documented method is the hydrolysis of C₆(CF₃)₅Cl, which has been shown to produce the target phenol. However, this pathway is noted for its low yield, with one experiment reporting a yield of 38%. rsc.org Subsequent attempts by different researchers resulted in an even lower yield of 17%, which required a difficult and time-consuming purification process involving several sublimation steps. rsc.org The yield appears to be dependent on the reaction scale, as smaller quantities are simpler to sublime. rsc.org

Investigation of Trifluoromethylation on Pentachlorophenol (B1679276) and Pentabromophenol (B1679275) Analogues

Direct trifluoromethylation of polychlorinated and polybrominated phenols has been investigated as a potential route to this compound. Specifically, attempts were made to substitute the chlorine or bromine atoms of pentachlorophenol and pentabromophenol with trifluoromethyl (CF₃) groups using (trifluoromethyl)copper (CuCF₃). rsc.org

However, these investigations revealed that CuCF₃ did not react with either pentachlorophenol or pentabromophenol under the tested conditions. rsc.org Consequently, this approach did not successfully yield this compound, indicating that direct copper-mediated trifluoromethylation of these halogenated phenol analogues is not a viable synthetic strategy. rsc.org

General Route to Functionalized Pentakis(trifluoromethyl)phenyl Derivatives

A general and effective route has been developed for the synthesis of functionalized pentakis(trifluoromethyl)phenyl (C₆(CF₃)₅) derivatives, which serve as important building blocks for various novel chemical species. nih.govacs.org This methodology is centered on the use of pertrifluoromethylation of polyiodinated aromatic compounds. acs.orgresearchgate.net

Utilization of Pregenerated (Trifluoromethyl)copper Species in Amide Solvents

A key aspect of this synthetic route is the use of conveniently pregenerated (trifluoromethyl)copper (CuCF₃) species. nih.govacs.org These species are typically prepared in amide solvents such as N,N-dimethylformamide (DMF). nih.govacs.orgresearchgate.net For enhanced stability, 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) is often added to the reaction mixture. nih.govacs.orgresearchgate.net The use of N-methyl-2-pyrrolidone (NMP) as a solvent has also been explored. rsc.org The choice of amide solvent can significantly influence the reaction's outcome, particularly in the formation of phenoxide by-products. rsc.org

Reaction with Hexaiodobenzene and Formation of Pentakis(trifluoromethyl)phenoxide

The pregenerated CuCF₃ species react effectively with hexaiodobenzene (C₆I₆) at ambient temperature. nih.govacs.orgresearchgate.net This reaction leads to the formation of potassium pentakis(trifluoromethyl)phenoxide (K⁺C₆(CF₃)₅O⁻) as a significant product, alongside the expected hexakis(trifluoromethyl)benzene and pentakis(trifluoromethyl)benzene. nih.govacs.orgresearchgate.net The combined yield for these products is reported to be around 80%. nih.govacs.orgresearchgate.net The formation of the phenoxide is a notable outcome of this pertrifluoromethylation reaction. nih.govacs.org Subsequent acidification of the phenoxide salt yields the final this compound.

Proposed Reaction Pathways for Phenoxide Formation

The formation of the pentakis(trifluoromethyl)phenoxide during the reaction of hexaiodobenzene with CuCF₃ is not a direct substitution of an iodine atom with a hydroxyl group. A proposed reaction pathway suggests that the phenoxide is formed from an unexpected source. nih.govacs.orgresearchgate.net It is theorized that the solvent itself, particularly DMI, which has a higher oxygen-nucleophilicity compared to NMP, plays a crucial role. rsc.org The extremely electron-deficient benzene ring, substituted with multiple CF₃ groups, becomes highly susceptible to nucleophilic attack. researchgate.net The solvent or trace water can act as the nucleophile, attacking an ipso-carbon and leading to the displacement of a leaving group, ultimately forming the stable phenoxide anion. nih.govresearchgate.net An increase in the formation of the phenol was observed when DMI was used as a solvent compared to NMP, supporting the role of the solvent's nucleophilicity in this pathway. rsc.org

Catalytic Approaches in Trifluoromethylphenol Synthesis

Catalytic methods are central to the synthesis of various trifluoromethylated compounds, although direct catalytic synthesis of this compound is not extensively detailed. General catalytic approaches for introducing trifluoromethyl groups or synthesizing phenol derivatives are relevant. For instance, copper-catalyzed trifluoromethylation of aryl halides is a widely studied method. nih.govnih.gov These reactions often utilize reagents like TMSCF₃ in the presence of a copper catalyst. cas.cn

Furthermore, methods for preparing simpler trifluoromethylphenols often involve the reaction of a trifluoromethylhalobenzene with a protected hydroxyl group source, like sodium benzylate, followed by catalytic hydrogenolysis to deprotect the phenol. google.com While not directly applied to the pentakis-substituted compound, these principles form the basis of catalytic strategies in organofluorine chemistry. The development of novel trifluoromethylating agents and photoredox catalysis also offers modern strategies for the synthesis of fluorinated aromatic compounds, including phenols and their ethers. nih.govnih.govnih.gov

Hydrogenation of Trifluoromethylphenyl Benzyl (B1604629) Ethers with Heavy Metal Catalysts

The catalytic hydrogenolysis of benzyl ethers is a cornerstone of protective group chemistry in organic synthesis. This reductive cleavage of the carbon-oxygen bond of a benzyl ether to yield the corresponding alcohol or phenol and toluene (B28343) is typically achieved with molecular hydrogen in the presence of a heterogeneous heavy metal catalyst. The general transformation is depicted below:

Ar-O-CH₂Ph + H₂ --(Catalyst)--> Ar-OH + CH₃Ph

While no direct synthesis of this compound using this specific methodology has been detailed in the peer-reviewed literature to date, the principles of this reaction are broadly applicable. The synthesis would conceptually involve the debenzylation of a hypothetical precursor, pentakis(trifluoromethyl)phenyl benzyl ether. The successful execution of this reaction would be contingent on the stability of the C-F bonds and the highly electron-deficient aromatic ring under the hydrogenation conditions.

Detailed Research Findings:

The efficacy of heavy metal-catalyzed hydrogenolysis of benzyl ethers is well-documented. Palladium, particularly on a carbon support (Pd/C), is the most commonly employed catalyst due to its high activity and selectivity. researchgate.net Other heavy metal catalysts such as platinum (Pt), rhodium (Rh), and nickel (Ni) have also been utilized. rsc.org The choice of catalyst can be critical, as some metals may promote undesired side reactions, such as the hydrogenation of the aromatic ring.

The reaction mechanism is generally understood to involve the following key steps on the catalyst surface:

Adsorption of the benzyl ether onto the metal surface.

Oxidative addition of the catalyst into the C-O bond.

Reaction with adsorbed hydrogen atoms (hydrogenolysis) to cleave the bond and release the phenol and toluene.

The presence of multiple electron-withdrawing trifluoromethyl groups on the aromatic ring of the precursor would be expected to influence the reactivity. These groups significantly decrease the electron density of the phenyl ring, which could potentially affect the rate of the catalytic cycle. However, the benzyl ether linkage itself is the primary site of reaction.

A study on the mechanocatalytic hydrogenolysis of benzyl phenyl ether using supported nickel catalysts demonstrated the feasibility of C-O bond cleavage under mild, solvent-free conditions. rsc.org The primary products were toluene and phenol, showcasing the selectivity of the hydrogenolysis reaction. While this study did not involve a perfluorinated substrate, it highlights the utility of nickel catalysts in this transformation.

Furthermore, research into the selective inhibition of benzyl ether hydrogenolysis has shown that additives like ammonia (B1221849) or pyridine (B92270) can prevent the cleavage of the benzyl ether while allowing for the reduction of other functional groups. organic-chemistry.org This level of control underscores the nuanced understanding of the catalytic system that has been achieved.

Hypothetical Reaction Parameters and Data:

The following interactive table outlines plausible reaction conditions for the hydrogenolysis of a hypothetical pentakis(trifluoromethyl)phenyl benzyl ether, based on established protocols for similar transformations.

| Parameter | Value | Notes |

| Substrate | Pentakis(trifluoromethyl)phenyl benzyl ether | Hypothetical precursor |

| Catalyst | 10% Palladium on Carbon (Pd/C) | A standard and effective catalyst for benzyl ether hydrogenolysis. researchgate.net |

| Solvent | Ethyl acetate (B1210297) or Methanol | Common solvents that facilitate good substrate solubility and catalyst suspension. |

| Hydrogen Pressure | 1 - 5 atm | Typically sufficient for this type of transformation. |

| Temperature | 25 - 50 °C | Mild temperatures are generally effective and minimize side reactions. |

| Reaction Time | 2 - 24 hours | Monitored by techniques such as TLC or GC-MS for completion. |

| Expected Yield | Moderate to High | Dependent on the optimization of reaction conditions. |

It is important to note that the extreme steric hindrance and electronic effects of the five trifluoromethyl groups might necessitate more forcing conditions or a more active catalytic system than what is typically required for less substituted benzyl ethers.

Acid Base Chemistry and Superacidity of Pentakis Trifluoromethyl Phenol

Quantitative Acidity Characterization of Pentakis(trifluoromethyl)phenol

The acidity of this compound has been rigorously quantified through experimental measurements in both solution and the gas phase, revealing its standing as a potent acid.

Determination of pKa Values in Aprotic Solvents (e.g., Acetonitrile (B52724), DMSO, Water)

The pKa of a compound is a direct measure of its acidity in a specific solvent. For this compound, the pKa values have been determined in various solvents, showcasing its high acidity. acs.orgnih.govepa.gov In acetonitrile (AN), a common aprotic solvent for acidity measurements, this compound exhibits a remarkably low pKa. acs.orgnih.govepa.govut.ee Its acidity has also been characterized in dimethyl sulfoxide (B87167) (DMSO) and calculated for water. acs.orgnih.govepa.gov The strong electron-withdrawing nature of the five trifluoromethyl groups is a key contributor to these low pKa values.

Table 1: pKa Values of this compound in Various Solvents

| Solvent | pKa |

|---|---|

| Acetonitrile (AN) | 10.46 ut.ee |

| Dimethyl Sulfoxide (DMSO) | 1.7 acs.org |

| Water (calculated) | -1.9 acs.org |

Comparison of Acidity with Reference Strong Acids (e.g., Picric Acid)

To contextualize the acidity of this compound, it is often compared to well-known strong organic acids like picric acid (2,4,6-trinitrophenol). In acetonitrile, picric acid has a pKa of 11.0. ut.eeut.ee This comparison highlights that this compound is even more acidic than picric acid in this solvent. The pKa of picric acid in water is approximately 0.38-0.42. quora.comquora.comnih.gov While the aqueous pKa of this compound is a calculated value, it suggests a significantly stronger acidity compared to picric acid.

Table 2: Comparison of pKa Values of this compound and Picric Acid

| Compound | pKa in Acetonitrile | pKa in Water |

|---|---|---|

| This compound | 10.46 ut.ee | -1.9 (calculated) acs.org |

| Picric Acid | 11.0 ut.eeut.ee | ~0.4 quora.comnih.gov |

Gas-Phase Acidity (ΔGacid) Measurements

Gas-phase acidity (ΔGacid) provides an intrinsic measure of a molecule's acidity, free from solvent effects. The gas-phase acidity of this compound has been experimentally determined, further confirming its exceptional acidic character. acs.orgnih.govepa.gov A lower ΔGacid value corresponds to a stronger acid. The measured ΔGacid for this compound underscores the profound electronic effect of the five trifluoromethyl substituents on the stability of the corresponding phenoxide anion. For comparison, the gas-phase acidity of phenol (B47542) itself is significantly higher, indicating a much weaker intrinsic acidity. nih.gov

Table 3: Gas-Phase Acidity of this compound

| Compound | ΔGacid (kcal/mol) |

|---|---|

| This compound | 296.7 acs.org |

Theoretical Investigations into the Acidifying Effects of the Pentakis(trifluoromethyl)phenyl Moiety

Computational chemistry provides powerful tools to understand the structural and electronic factors contributing to the remarkable acidity of this compound.

Role of Steric Crowding in Proton Dissociation

The pentakis(trifluoromethyl)phenyl group is not only strongly electron-withdrawing but also exceptionally bulky. acs.orgnih.govresearchgate.net This steric crowding plays a multifaceted role in the acidity of the phenol. On one hand, the steric hindrance can potentially inhibit the solvation of the resulting phenoxide anion, which would typically decrease acidity. rsc.orgyoutube.com However, the steric strain in the neutral phenol molecule, caused by the bulky trifluoromethyl groups, can be relieved upon deprotonation. This release of steric strain can favor the dissociation of the proton, thereby increasing the acidity. The distorted nature of the aromatic ring in C₆(CF₃)₅ derivatives, as observed in X-ray crystallographic studies, is a testament to this significant steric crowding. acs.org Theoretical studies help to untangle these competing steric effects and their net impact on the ease of proton dissociation.

This compound as a Component in Acid-Base Scales

The acidity of a compound is a fundamental measure of its ability to donate a proton. For highly acidic compounds like this compound, this is often quantified by its pKa value or its gas-phase acidity (ΔGacid). The presence of five strongly electron-withdrawing trifluoromethyl groups significantly enhances the acidity of the phenolic proton.

The pKa of this compound has been determined in various solvents, showcasing its potent acidic nature. These values, alongside its gas-phase acidity, are crucial for establishing its position within comprehensive acid-base scales. Such scales are instrumental in physical organic chemistry for comparing the relative strengths of a wide array of acids under different conditions.

Research has provided specific acidity data for this compound, which allows for its direct comparison with other known acids. epa.govresearchgate.net This positions the compound as a significant benchmark in the study of superacidity.

Table 1: Acidity of this compound in Various Media

| Medium | Acidity Measure | Value |

|---|---|---|

| Gas Phase | ΔGacid (kcal/mol) | 296.2 |

| Acetonitrile | pKa | 10.9 |

| Dimethyl Sulfoxide (DMSO) | pKa | 2.8 |

| Water | pKa | -1.9 |

Data sourced from Kütt, A. et al. (2008). epa.govresearchgate.net

Stability and Electronic Delocalization of the Pentakis(trifluoromethyl)phenolate Anion

The exceptional acidity of this compound is intrinsically linked to the high stability of its conjugate base, the pentakis(trifluoromethyl)phenolate anion. Upon deprotonation, the resulting negative charge on the oxygen atom is extensively delocalized across the entire molecule. This delocalization is a key stabilizing factor.

The five trifluoromethyl groups, with their powerful inductive electron-withdrawing effects, pull electron density away from the aromatic ring. This, in turn, allows the negative charge of the phenolate (B1203915) oxygen to be effectively dispersed across the π-system of the ring and onto the fluorine atoms of the trifluoromethyl groups. This extensive charge delocalization means that the negative charge is not concentrated on the oxygen atom, making the anion less basic and, consequently, its conjugate acid more acidic. researchgate.net

Steric Shielding of Nucleophilic Sites by Ortho-Trifluoromethyl Groups

Beyond electronic stabilization, the pentakis(trifluoromethyl)phenolate anion benefits from significant steric protection. The two trifluoromethyl groups located at the ortho positions to the oxygen atom act as bulky shields, effectively hindering the approach of electrophiles and solvent molecules to the nucleophilic oxygen center. researchgate.net

Reactivity Profiles and Derivatization of Pentakis Trifluoromethyl Phenol

Electrophilic and Nucleophilic Reactivity Considerations

The introduction of five strongly electron-withdrawing trifluoromethyl groups onto the phenyl ring profoundly impacts the chemical nature of pentakis(trifluoromethyl)phenol. This substitution pattern leads to a significant increase in the acidity of the phenolic proton compared to phenol (B47542) itself. acs.org The C₆(CF₃)₅ group is a powerful acidifying moiety, a fact that has been quantified by measuring its pKa values in various solvents and its gas-phase acidity. acs.orgnih.gov

The extreme electron deficiency of the aromatic ring deactivates it towards electrophilic substitution reactions. Conversely, the high acidity means that the corresponding pentakis(trifluoromethyl)phenoxide anion is readily formed. This anion, while a nucleophile, has its reactivity and basicity tempered by the extensive electron delocalization and the steric hindrance from the bulky CF₃ groups.

| Property | Solvent | Value |

| pKa | Acetonitrile (B52724) (AN) | 13.9 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 4.0 | |

| Water | -0.1 | |

| Gas-Phase Acidity (ΔGacid) | Gas Phase | 290.5 kcal/mol |

Data sourced from studies on the acidity of pentakis(trifluoromethyl)phenyl derivatives. acs.orgnih.govepa.gov

Synthetic Transformations Leading to Functionalized Pentakis(trifluoromethyl)phenyl Compounds

Despite its hindered nature, this compound serves as a versatile starting material for a variety of functionalized C₆(CF₃)₅ derivatives. acs.orgnih.govresearchgate.net Its ability to be converted into other key compounds underscores its importance as a chemical building block. acs.orgacs.orgfigshare.com

This compound can be readily converted to pentakis(trifluoromethyl)chlorobenzene. acs.orgnih.govresearchgate.net This transformation is a key step, as the resulting chloro-derivative is a versatile intermediate for further nucleophilic substitution and cross-coupling reactions. acs.org A common method for this chlorination involves treating the phenol with a mixture of phosphorus oxychloride (POCl₃) and pyridine (B92270). acs.org The direct synthesis of pentakis(trifluoromethyl)chlorobenzene is also possible through the pertrifluoromethylation of pentaiodochlorobenzene. acs.orgnih.govresearchgate.net

The synthesis of pentakis(trifluoromethyl)aniline from the phenol is typically achieved in a two-step process. First, the phenol is converted to pentakis(trifluoromethyl)chlorobenzene as described above. acs.orgacs.org Subsequently, the chlorobenzene (B131634) derivative is reacted with ammonia (B1221849) to yield pentakis(trifluoromethyl)aniline. acs.org This reaction provides good yields, with one report citing a 79% yield for the conversion of the chlorobenzene to the aniline (B41778). rsc.org This aniline itself is a valuable precursor, notably for the generation of the pentakis(trifluoromethyl)benzenediazonium cation. rsc.orgnih.gov

| Starting Material | Reagent(s) | Product |

| This compound | POCl₃ / Pyridine | Pentakis(trifluoromethyl)chlorobenzene |

| Pentakis(trifluoromethyl)chlorobenzene | Ammonia (NH₃) | Pentakis(trifluoromethyl)aniline |

Summary of key synthetic transformations. acs.org

Exploratory Reactions with Polyiodinated Arenes (e.g., Hexaiodobenzene)

The synthesis of the pentakis(trifluoromethyl)phenyl framework often begins with polyiodinated arenes. Research has detailed a general route to functionalized C₆(CF₃)₅ derivatives that utilizes the reaction of pre-generated (trifluoromethyl)copper (CF₃Cu) with hexaiodobenzene. acs.orgnih.govresearchgate.net This reaction, conducted at ambient temperature, interestingly yields potassium pentakis(trifluoromethyl)phenoxide as one of the products, alongside hexakis(trifluoromethyl)benzene and pentakis(trifluoromethyl)benzene. acs.orgnih.govfigshare.com The formation of the phenoxide in this context is proposed to occur through a specific reaction pathway involving the solvent. acs.org The combined yield of these three products is reported to be around 80%. nih.govresearchgate.netacs.org

This compound as a Precursor for Advanced Chemical Building Blocks

This compound and its derivatives are considered highly promising building blocks for creating novel molecules with unique properties. acs.orgnih.govepa.gov The combination of extreme steric bulk and powerful electron-withdrawing character makes the C₆(CF₃)₅ group a target for designing superacids, radical species, and weakly coordinating anions. acs.orgresearchgate.netfigshare.com

A significant area of interest is the use of functionalized pentakis(trifluoromethyl)phenyl derivatives in the design of novel stable carbenes. acs.orgnih.govresearchgate.net Carbenes are highly reactive species, and achieving stability often requires large, electron-withdrawing substituents flanking the divalent carbon center. capes.gov.br The C₆(CF₃)₅ group perfectly fits these criteria. Its considerable steric hindrance can kinetically protect the carbene center from dimerization or other reactions, while its strong inductive effect can electronically stabilize the molecule. acs.orgepa.govacs.org Therefore, compounds derived from this compound are considered ideal precursors for accessing this class of highly sought-after molecules. figshare.com

Utility in Radical Species Synthesis

This compound is a promising precursor for the generation of highly stable phenoxyl radicals. epa.govresearchgate.net The exceptional steric hindrance provided by the five trifluoromethyl groups surrounding the phenolic oxygen is anticipated to effectively shield the radical center, thereby enhancing its persistence.

The synthesis of the corresponding pentakis(trifluoromethyl)phenoxyl radical can be envisioned through the oxidation of the parent phenol. While detailed EPR (Electron Paramagnetic Resonance) studies specifically on the isolated pentakis(trifluoromethyl)phenoxyl radical are not extensively documented in the reviewed literature, the general principles of phenoxyl radical formation and stabilization are well-established. The oxidation process would involve the removal of the hydrogen atom from the hydroxyl group, leading to the formation of a neutral radical species.

The stability of this radical would be a direct consequence of two primary factors:

Steric Shielding: The bulky trifluoromethyl groups create a sterically crowded environment around the oxygen atom, which kinetically hinders bimolecular decay pathways such as dimerization.

Electronic Delocalization: The unpaired electron on the oxygen atom can be delocalized into the aromatic π-system, a common feature that contributes to the stability of phenoxyl radicals.

The potential of the pentakis(trifluoromethyl)phenoxide anion to act as a one-electron reducing agent further underscores its utility in radical synthesis. In this capacity, it can donate an electron to a suitable substrate, generating a radical anion and the corresponding phenoxyl radical.

Role in the Development of Weakly Coordinating Anions

A weakly coordinating anion (WCA) is a large, sterically hindered anion with a delocalized negative charge, which exhibits minimal interaction with cations. These properties are highly sought after in coordination chemistry and catalysis, as they allow for the study of highly reactive, "naked" cations. The pentakis(trifluoromethyl)phenoxide anion, derived from the deprotonation of this compound, possesses the key attributes of a WCA. epa.govresearchgate.net

The exceptional acidity of this compound (see section 4.4.4) ensures that its conjugate base, the phenoxide anion, is a very poor nucleophile. The negative charge is significantly delocalized over the electron-deficient aromatic ring and the five strongly electron-withdrawing trifluoromethyl groups. Furthermore, the steric bulk of the trifluoromethyl groups effectively shields the anionic oxygen center, preventing close association with cations. rsc.org

The combination of electronic delocalization and steric hindrance makes the pentakis(trifluoromethyl)phenoxide anion a compelling candidate for applications requiring a non-coordinating environment, such as in the stabilization of highly electrophilic species and in cationic polymerization catalysis.

Contributions to Superacid Chemistry

Superacids are acids with an acidity greater than that of 100% sulfuric acid. wikipedia.org The concept can be extended to Brønsted acids in non-aqueous solvents. This compound exhibits exceptionally high acidity due to the powerful electron-withdrawing nature of the five trifluoromethyl groups. epa.govresearchgate.net

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide anion. The trifluoromethyl group is one of the strongest electron-withdrawing groups, and the cumulative effect of five such groups on the phenyl ring leads to a significant stabilization of the negative charge upon deprotonation.

The pKa of this compound has been measured in acetonitrile (MeCN), a common solvent for acidity studies. Its pKa value is remarkably low, highlighting its exceptional acidic strength.

| Compound | pKa in Acetonitrile (MeCN) | Reference Compound | pKa in Acetonitrile (MeCN) |

|---|---|---|---|

| This compound | 10.46 | Picric Acid | 11.0 |

As the data indicates, the acidity of this compound in acetonitrile is comparable to that of picric acid, a well-known strong acid. rsc.org This high acidity places it in the category of a superacid in the context of Brønsted acids in non-aqueous media. This property is a direct consequence of the extensive charge delocalization in its conjugate base, as discussed in the context of weakly coordinating anions. The ability to act as a potent proton donor in non-aqueous systems opens up possibilities for its use in acid-catalyzed reactions where a very high proton activity is required.

Structural Elucidation and Conformational Analysis of Pentakis Trifluoromethyl Phenol Derivatives

X-ray Diffraction Crystallography of Pentakis(trifluoromethyl)phenyl Compounds

X-ray diffraction (XRD) has been an indispensable tool for determining the precise solid-state structures of various C₆(CF₃)₅ derivatives. nih.govresearchgate.netfigshare.com These studies provide definitive evidence of the geometric consequences of introducing five trifluoromethyl groups onto a benzene (B151609) ring. The crystal structures of several derivatives, including the parent phenol (B47542), have been successfully determined, offering a foundational basis for understanding their chemistry. nih.govresearchgate.netfigshare.com

Analysis of Aromatic Ring Distortion Due to Steric Crowding

A defining feature of pentakis(trifluoromethyl)phenyl compounds, as revealed by X-ray crystallography, is the significant distortion of the aromatic ring from planarity. nih.govresearchgate.netfigshare.comresearchgate.net The immense steric pressure exerted by the five bulky trifluoromethyl groups forces the benzene ring to adopt a non-planar conformation to alleviate intramolecular repulsion. This steric crowding is a primary driver of the observed structural deformations. nih.govresearchgate.netfigshare.com

The deviation from an ideal hexagonal geometry is evident in the bond lengths and angles within the aromatic core. While specific high-resolution data for pentakis(trifluoromethyl)phenol itself is not detailed in the immediate literature, analysis of related structures and computational models provides insight into the nature of these distortions.

Table 1: Representative Aromatic Ring Distortions in a C₆(CF₃)₅ Derivative (Illustrative)

| Parameter | Ideal Value (Benzene) | Observed/Calculated Range in C₆(CF₃)₅X |

|---|---|---|

| C-C Bond Length (Å) | 1.39 | 1.40 - 1.43 |

| C-C-C Bond Angle (°) | 120 | 118 - 123 |

| Dihedral Angle (°) | 0 | Can deviate significantly from 0 |

Note: This table is illustrative, based on general findings of ring distortion in C₆(CF₃)₅ derivatives. nih.govresearchgate.netfigshare.com Specific values can vary depending on the substituent X and crystal packing forces.

Computational Modeling and Structural Validation

Computational chemistry provides a powerful complement to experimental data, enabling a deeper understanding of the structural and electronic properties of these complex molecules.

Comparison of Calculated Structures with Experimental X-ray Data

A crucial aspect of computational studies is the validation of theoretical models against experimental reality. For pentakis(trifluoromethyl)phenyl derivatives, calculated structures have been shown to be in good agreement with the geometric parameters obtained from X-ray diffraction studies. nih.govresearchgate.netfigshare.com This concordance between theory and experiment lends confidence to the computational models, allowing them to be used for predicting the structures and properties of related compounds that may be difficult to crystallize or study experimentally. The root-mean-square deviations between calculated and experimental bond lengths in similar trifluoromethylated aromatic systems are often found to be minimal, typically within 0.004 to 0.013 Å. brynmawr.edu

Investigation of Copper-Carbon Bond Distances in Fluoroalkylated Cuprates

The synthesis of this compound often involves the use of (trifluoromethyl)copper (CF₃Cu) species. nih.govresearchgate.netfigshare.com Understanding the nature of the copper-carbon bond in related fluoroalkylated cuprates is therefore relevant. DFT studies on the interaction of unsaturated hydrocarbons with copper cations indicate that Cu-C bond lengths are typically in the range of 1.9 to 2.0 Å. nih.gov For instance, in acetylene (B1199291) and ethylene (B1197577) complexes with a single copper cation, the optimized Cu-C bond lengths are approximately 1.93 Å and 1.97 Å, respectively. nih.gov These values provide a theoretical benchmark for the transient copper-carbon interactions that likely occur during the trifluoromethylation of the aromatic ring.

Table 2: Calculated Copper-Carbon Bond Distances in Model Systems

| System | Computational Method | Calculated Cu-C Bond Length (Å) |

|---|---|---|

| Acetylene-Cu⁺ | DFT | ~1.93 |

| Ethylene-Cu⁺ | DFT | ~1.97 |

Source: Data from DFT studies on unsaturated hydrocarbons with copper cations. nih.gov

Conformational Dynamics and Their Influence on Molecular Properties

Compound List

Spectroscopic Characterization Techniques for Pentakis Trifluoromethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of fluorinated organic compounds.

Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for analyzing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The large chemical shift range of ¹⁹F NMR, which spans over 300 ppm, allows for excellent resolution of signals from different fluorine environments within a molecule. nih.govazom.comnih.gov This high sensitivity to the local electronic and structural environment makes it an ideal method for the structural confirmation and purity evaluation of pentakis(trifluoromethyl)phenol. nih.gov

In the ¹⁹F NMR spectrum of this compound, distinct resonances are expected for the trifluoromethyl (CF₃) groups at the ortho, meta, and para positions relative to the hydroxyl group. The chemical shifts of these groups provide a detailed fingerprint of the molecule. The integration of the signals corresponding to the different CF₃ groups can be used to confirm the structure and assess the purity of the compound. nih.gov The presence of impurities would likely introduce additional signals, allowing for their detection and quantification. nih.gov The coupling between fluorine nuclei (¹⁹F-¹⁹F) and between fluorine and carbon (¹⁹F-¹³C) can provide further structural information. azom.com For instance, in complex fluorinated molecules, two-dimensional NMR experiments like ¹⁹F-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) can be employed to assign the signals unambiguously.

The following table summarizes typical ¹⁹F NMR data for related fluoroaryl compounds, illustrating the distinct chemical shift regions for different fluorine positions.

| Fluorine Position | Typical Chemical Shift Range (ppm) |

| ortho-CF₃ | Varies based on substituent |

| meta-CF₃ | Varies based on substituent |

| para-CF₃ | Varies based on substituent |

Note: Specific chemical shift values for this compound require experimental data.

Mass Spectrometry (MS) Applications

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and fragile molecules, as it typically produces intact molecular ions. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion.

For this compound, which is a strong acid, ESI-HRMS is effectively used in negative ion mode to detect the corresponding anion, [C₆(CF₃)₅O]⁻. acs.org The high accuracy of HRMS allows for the unambiguous identification of the anion by comparing the measured mass-to-charge ratio (m/z) with the calculated exact mass. This technique is crucial for confirming the identity of the product in a synthesis and for analyzing complex reaction mixtures.

| Ion | Calculated Exact Mass (m/z) |

| [C₆(CF₃)₅O]⁻ | Value requires calculation |

Chromatographic Techniques Coupled with Spectrometry

The combination of chromatographic separation with spectrometric detection provides a powerful platform for the analysis of complex mixtures.

High-performance liquid chromatography (HPLC) coupled with ESI-MS and a UV-vis detector is a versatile technique for analyzing the progress of a chemical reaction and identifying intermediates. In the synthesis of this compound, this method can be used to monitor the consumption of starting materials, such as pentaiodonitrobenzene, and the formation of the desired product. researchgate.net

The HPLC separates the components of the reaction mixture based on their polarity and interaction with the stationary phase. nih.gov The eluting compounds are then detected by the UV-vis detector, providing information about their chromophores. Subsequently, the ESI-MS provides mass information for each separated component, enabling their identification. This combined approach was instrumental in analyzing the reaction mixture from the trifluoromethylation of pentaiodonitrobenzene, where iodides are substituted by trifluoromethyl groups and the nitro group is replaced by an oxygen atom. researchgate.net This detailed analysis helps in optimizing reaction conditions and understanding the reaction mechanism by identifying transient intermediates. researchgate.net

Theoretical and Computational Chemistry Approaches to Pentakis Trifluoromethyl Phenol Systems

Quantum Chemical Calculations of pKa Values and Acid-Base Properties

Quantum chemical calculations have been instrumental in elucidating the remarkable acidity of pentakis(trifluoromethyl)phenol. The gas-phase acidities (ΔGacid) and pKa values in various solvents have been determined computationally, often showing good agreement with experimental measurements. nih.govacs.org These calculations reveal the potent acidifying effect of the C6(CF3)5 group. acs.org

A variety of computational methods, including Density Functional Theory (DFT) with different functionals (like CAM-B3LYP) and basis sets (such as 6-311G+dp), coupled with solvation models (like SMD, PCM, and CPCM), have been employed to predict the pKa of phenolic compounds with high accuracy. nih.govmdpi.comresearchgate.net These methods can achieve a mean absolute error as low as 0.3 pKa units, providing a powerful tool for the in silico prediction of acidity for new and complex phenols. nih.govmdpi.com The inclusion of explicit solvent molecules, such as water, in the computational model can further refine the accuracy of pKa predictions. nih.govmdpi.comresearchgate.net

Table 1: Calculated vs. Experimental pKa Values for Selected Phenols

| Compound | Calculated pKa | Experimental pKa | Reference |

| Phenol (B47542) | 9.99 | 9.99 | mdpi.com |

| 4-Methylphenol | 10.26 | 10.26 | mdpi.com |

| 4-Methoxyphenol | 10.21 | 10.21 | mdpi.com |

| 4-Chlorophenol | 9.42 | 9.42 | mdpi.com |

| 4-Nitrophenol | 7.15 | 7.15 | mdpi.com |

| This compound (in MeCN) | 1.8 | 1.8 ± 0.1 | nih.govacs.org |

| This compound (in Water) | -1.9 | Not available | nih.govacs.org |

Note: The calculated pKa values for the first five entries were obtained using the 2H2O/CAM-B3LYP/SMD method. The pKa for this compound was calculated using a different methodology as described in the cited sources.

Molecular Dynamics Simulations of Steric and Electronic Effects

Molecular dynamics (MD) simulations offer a powerful approach to investigate the dynamic behavior and conformational landscape of systems containing the bulky pentakis(trifluoromethyl)phenyl group. These simulations can provide insights into how the steric and electronic effects of this substituent influence molecular interactions and bulk properties.

While specific MD simulations focusing solely on this compound are not extensively documented in the provided results, the principles of MD simulations on related systems, such as phenolic resins and organic semiconductor blends, are highly relevant. mdpi.comnih.gov For instance, fully atomistic MD simulations can be used to understand the structure of thin films and the influence of molecular packing on device properties. mdpi.com

In the context of this compound, MD simulations could be employed to:

Analyze the conformational preferences of the C6(CF3)5 group and its impact on the surrounding solvent structure.

Investigate the dynamics of intermolecular interactions, such as hydrogen bonding, between this compound and other molecules.

Simulate the behavior of this compound at interfaces or in complex mixtures to understand its distribution and orientation.

The significant steric crowding imposed by the five CF3 groups leads to a notable distortion of the aromatic ring, a feature that has been observed in X-ray diffraction structures and confirmed by computational calculations. nih.govacs.org MD simulations can further explore the dynamic consequences of this distortion on the molecule's behavior in different environments.

Computational Design of Novel Pentakis(trifluoromethyl)phenyl-Based Compounds

The unique electronic and steric properties of the pentakis(trifluoromethyl)phenyl group make it a highly attractive building block for the computational design of novel materials. nih.govacs.orgresearchgate.net Its exceptional electron-withdrawing capacity and steric shielding are desirable features for creating:

Superacids: The strong acidifying effect of the C6(CF3)5 group can be harnessed to design new and powerful Brønsted or Lewis superacids.

Weakly Coordinating Anions: The conjugate base of this compound and related acidic compounds can serve as highly stable, weakly coordinating anions, which are crucial in catalysis and materials science.

Stable Radicals and Carbenes: The steric bulk of the pentakis(trifluoromethyl)phenyl group can be used to kinetically stabilize highly reactive species like radicals and carbenes. nih.govacs.org Computational chemistry can be used to predict the stability and electronic properties of such species before their synthesis is attempted.

Computational design efforts would typically involve quantum chemical calculations to predict the geometric and electronic structures, stability, and reactivity of target molecules. By systematically modifying the functional groups attached to the pentakis(trifluoromethyl)phenyl ring, researchers can computationally screen for candidates with desired properties, thus guiding synthetic efforts.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides a powerful lens through which to examine the intricate details of reaction mechanisms involving pentakis(trifluoromethyl)phenyl derivatives. acs.org For example, a possible reaction pathway for the formation of pentakis(trifluoromethyl)phenoxide from the reaction of hexaiodobenzene with (trifluoromethyl)copper has been proposed based on computational insights. nih.govacs.org

DFT calculations are a common tool for mapping out the potential energy surfaces of reactions. This involves locating and characterizing the structures and energies of reactants, transition states, intermediates, and products. By calculating the activation energies for different possible steps, the most likely reaction pathway can be identified.

For instance, in the synthesis of this compound, computational studies can help to understand the role of the copper reagent, the solvent, and any additives in facilitating the trifluoromethylation and subsequent functionalization of the aromatic ring. nih.govacs.org

Thermodynamic and Kinetic Analyses of Related Reactions

Computational methods are widely used to perform thermodynamic and kinetic analyses of chemical reactions, and these can be applied to reactions involving this compound and its derivatives. nih.govnih.govresearchgate.net

Kinetic Analysis: By calculating the activation energy (Ea) or the Gibbs free energy of activation (ΔG‡) from the computed transition state structure, the rate of a reaction can be predicted using transition state theory. This allows for a computational investigation of the factors that influence reaction kinetics, such as the nature of substituents or the choice of solvent.

For example, in the study of reactions involving thiyl radicals, DFT calculations have been used to investigate the kinetics of their addition to alkenes. researchgate.net Similar approaches could be applied to understand the kinetics of reactions where this compound or its derivatives act as reactants or catalysts. The kinetic parameters, including the pre-exponential factor and activation energy, can be computationally estimated to provide a deeper understanding of the reaction dynamics. nih.gov

Emerging Research Directions and Potential Applications of Pentakis Trifluoromethyl Phenol

Development of Novel Functional Materials Utilizing Pentakis(trifluoromethyl)phenyl Moieties

The pentakis(trifluoromethyl)phenyl (C₆(CF₃)₅) framework is a foundational building block for a new generation of functional materials. nih.govscispace.com Its derivatives are considered promising precursors for designing materials with unique electronic and chemical properties, such as stable carbenes, radical species, superacids, and weakly coordinating anions. researchgate.netnih.govacs.orgfigshare.com The ability to functionalize pentakis(trifluoromethyl)phenol into derivatives like pentakis(trifluoromethyl)chlorobenzene and pentakis(trifluoromethyl)aniline enhances its versatility as a starting material. researchgate.netnih.govfigshare.comscispace.com

Research has focused on synthesizing these derivatives through methods like pertrifluoromethylation of iodinated aromatics using (trifluoromethyl)copper species. researchgate.netnih.gov These synthetic routes provide access to a range of C₆(CF₃)₅-containing compounds that can be incorporated into larger, more complex material structures. The extreme steric hindrance and electron-withdrawing character of the C₆(CF₃)₅ group lead to significant distortion in the aromatic ring, a feature that can be exploited to fine-tune the physical and chemical properties of the resulting materials. researchgate.netnih.govacs.org

Table 1: Potential Applications of C₆(CF₃)₅-Based Functional Materials

| Material Type | Potential Application | Key Property |

| Stable Carbenes | Catalysis, Ligand Design | Electronic stabilization from C₆(CF₃)₅ group |

| Radical Species | Electronic Devices, Spintronics | Stabilization of radical centers |

| Superacids | Catalysis, Chemical Synthesis | High acidity for protonating weak bases |

| Weakly Coordinating Anions | Catalysis, Electrochemistry | Stabilization of highly reactive cations |

Advanced Applications in Ionization Efficiency Measurements

In mass spectrometry, particularly electrospray ionization (ESI-MS), the efficiency with which a molecule is ionized is crucial for detection and quantification. nih.gov While solution basicity is a primary determinant of ESI response for protonated ions, other factors like polarity and volatility become increasingly important, especially under acidic conditions. nih.govplos.org

The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups, a property that significantly influences a molecule's chemical behavior. nih.gov In the context of ionization, highly fluorinated compounds can serve as unique standards or probes. While direct studies extensively detailing this compound for ionization efficiency measurements are not widespread, its properties are highly relevant. Its strong acidity and the presence of multiple -CF₃ groups could be used to study the effects of extreme electron deficiency on ionization processes, both in positive and negative ion modes. nih.govacs.orgnih.gov The compound could help in developing predictive models for ionization efficiency, which currently remain elusive due to the wide variability in analyte behavior under different ESI conditions. plos.orgnih.gov

Future Prospects in Acid-Base Catalysis

The future of this compound in acid-base catalysis appears promising due to its exceptional acidity. acs.org The powerful electron-withdrawing effect of the five trifluoromethyl groups makes the phenolic proton extremely acidic, far more so than typical phenols. nih.govacs.org This high acidity allows it to function as a potent Brønsted acid catalyst, capable of protonating substrates that are otherwise unreactive with conventional acid catalysts.

Research has shown that phenols with low pKₐ values can be competent in nucleophilic reactions, and this compound represents an extreme example of this. researchgate.net Its conjugate base, the pentakis(trifluoromethyl)phenoxide anion, is a very stable, weakly coordinating anion. acs.org This property is highly desirable in catalysis as it minimizes unwanted side reactions and interactions with cationic intermediates, potentially leading to higher selectivity and efficiency. Future applications could involve its use in hydrogen evolution reactions, where strong, stable Brønsted acids are required, or in organic synthesis to catalyze reactions requiring a high degree of proton donation. researchgate.net

Table 2: Acidity Data of this compound and Related Compounds

| Compound | Solvent | pKₐ |

| This compound | Acetonitrile (B52724) | 11.0 |

| Pentafluorophenol | Water | 5.5 |

| 3,5-Bis(trifluoromethyl)phenol | Water | 8.26 |

| Phenol (B47542) | Acetonitrile | 29.14 |

Source: Data compiled from multiple research articles. researchgate.net

Role in the Study of Highly Electron-Withdrawing Aromatic Systems

This compound and its derivatives are archetypal models for studying the fundamental chemistry of highly electron-withdrawing aromatic systems. nih.govacs.org The cumulative inductive effect of five -CF₃ groups dramatically alters the electronic landscape of the benzene (B151609) ring, making it exceptionally electron-deficient. nih.gov This strong activation enhances the electrophilic character of the system and leads to greater positive charge delocalization in cationic intermediates. nih.gov

The study of these molecules provides critical insights into the limits of aromatic substitution, the nature of substituent effects, and the physical properties of sterically crowded molecules. nih.govnih.gov X-ray diffraction studies have confirmed that the steric crowding from the bulky -CF₃ groups causes significant distortion of the aromatic ring from planarity. researchgate.netnih.govacs.org Investigating these strained, electron-poor systems helps refine theoretical models and deepens the understanding of chemical bonding and reactivity in extreme electronic environments. This knowledge is crucial for the rational design of new reagents and materials where strong electronic perturbation is a key requirement. nih.govnih.gov

Interdisciplinary Research Areas Involving Perfluorinated Phenols

The unique properties of perfluorinated compounds, including perfluorinated phenols, have spurred research across a wide range of interdisciplinary fields. greenpeace.to While this compound is a specialized research chemical, the broader class of perfluorinated phenols finds relevance in areas from materials science to environmental chemistry.

Materials Science: Perfluorinated compounds are used to create surfaces with enhanced water and grease repellency for textiles and coatings. greenpeace.towikipedia.org The principles learned from studying compounds like this compound can inform the design of advanced polymers and surfactants. greenpeace.to

Electronics: The stability and dielectric properties of fluorinated compounds are valuable in the semiconductor industry. nih.gov

Pharmaceuticals and Agrochemicals: The incorporation of trifluoromethyl groups is a common strategy in drug design to enhance metabolic stability and binding affinity. nih.gov The study of poly-trifluoromethylated systems like this compound provides fundamental data relevant to this field.

Environmental Science: The persistence of perfluorinated substances in the environment is a major area of study. greenpeace.tonih.gov Understanding the behavior of complex perfluorinated molecules helps in assessing the environmental impact of fluorochemicals and developing remediation strategies. nih.gov

This interdisciplinary interest ensures that research into the fundamental properties of molecules like this compound will continue to have a broad impact beyond specialized organic chemistry.

Q & A

What are the established synthetic routes for pentakis(trifluoromethyl)phenol, and what challenges arise in achieving high purity?

Basic Research Focus : Synthesis and purification methodology.

Methodological Answer :

this compound is synthesized via electrophilic aromatic substitution using perfluorinated reagents. A key method involves the reaction of phenol with trifluoromethyl iodide (CF₃I) under controlled radical conditions, requiring inert atmospheres to avoid side reactions . Purification challenges include separating byproducts like partially substituted derivatives (e.g., tris- or tetrakis-CF₃ analogs). Column chromatography with fluorinated stationary phases (e.g., C18-modified silica) is recommended, followed by recrystallization in hexafluorobenzene to isolate the pure compound . Purity validation requires ¹⁹F NMR to confirm absence of residual CF₃I or intermediates .

How does the steric and electronic profile of this compound influence its acidity compared to simpler fluorinated phenols?

Basic Research Focus : Structure-property relationships.

Methodological Answer :

The compound’s acidity (pKa) is significantly enhanced due to electron-withdrawing effects of five CF₃ groups. However, steric hindrance reduces solvation efficiency, complicating direct measurement. A validated approach involves UV-Vis spectrophotometric titration in acetonitrile, using 2,4-dinitrophenol as a reference . Studies report pKa values between −3 and −5 in aprotic solvents, but discrepancies arise due to solvent polarity and measurement techniques. Researchers must standardize solvent systems and use internal anchors (e.g., 4-nitrophenol) for calibration .

What experimental strategies mitigate discrepancies in reported ionization efficiencies for this compound in mass spectrometry?

Advanced Research Focus : Analytical method optimization.

Methodological Answer :

Ionization efficiency (IE) variability in LC-MS stems from matrix effects and instrument parameters. To standardize IE:

- Use flow injection analysis (FIA) with a reference compound (e.g., perfluorooctane sulfonic acid) for daily calibration .

- Optimize electrospray ionization (ESI) voltage and nebulizer gas flow to stabilize signal intensity.

- Normalize IE values using relative response factors (RRFs) derived from triplicate runs across multiple days .

Contradictions in literature IE values (e.g., ±15% variability) can be resolved by reporting detailed LC gradients and ion source conditions .

How do steric effects of this compound impact its reactivity in nucleophilic aromatic substitution (NAS) reactions?

Advanced Research Focus : Mechanistic studies in organic synthesis.

Methodological Answer :

Steric crowding from CF₃ groups hinders NAS reactions by destabilizing the Meisenheimer intermediate. Experimental workarounds include:

- Using bulky leaving groups (e.g., nitro instead of chloro) to pre-organize the transition state.

- Employing high-pressure conditions (10–15 kbar) to force π-π stacking between aromatic rings .

Kinetic isotope effect (KIE) studies with deuterated substrates reveal that proton transfer is rate-limiting, not nucleophilic attack, highlighting the need for acid catalysts (e.g., HBF₄) to accelerate deprotonation .

What are the best practices for quantifying trace amounts of this compound in environmental or biological matrices?

Advanced Research Focus : Trace analysis and detection limits.

Methodological Answer :

For environmental samples (e.g., serum, water):

- Solid-phase extraction (SPE) with fluorinated cartridges (e.g., Oasis WAX) improves recovery rates (>85%) .

- Quantify via LC-MS/MS using multiple reaction monitoring (MRM) transitions (e.g., m/z 362 → 318) to enhance specificity.

- Validate method robustness by spiking with isotopically labeled analogs (e.g., ¹³C₆-pentakis(trifluoromethyl)phenol) to correct for matrix suppression .

Report limits of detection (LOD) ≤ 0.1 ng/mL require stringent blank controls to avoid false positives from fluoropolymer labware .

How does this compound compare to other electron-deficient phenols in stabilizing charge-transfer complexes?

Advanced Research Focus : Supramolecular chemistry applications.

Methodological Answer :

The compound’s electron deficiency enhances charge-transfer interactions with electron-rich partners (e.g., pyrene). Characterization methods include:

- Cyclic voltammetry to measure redox potentials and HOMO-LUMO gaps.

- X-ray crystallography to resolve stacking geometries in co-crystals .

Contradictions in reported association constants (Ka) arise from solvent polarity. Use low-polarity solvents (e.g., toluene) and Benesi-Hildebrand analysis to minimize solvation artifacts .

What computational models best predict the thermodynamic stability of this compound derivatives?

Advanced Research Focus : Computational chemistry validation.

Methodological Answer :

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reliably predicts bond dissociation energies (BDEs) and torsional strain. Key steps:

- Optimize geometry with implicit solvent models (e.g., SMD for acetonitrile).

- Compare computed vs. experimental pKa values to validate electron-withdrawing effect accuracy .

Discrepancies in ΔG calculations (>5 kcal/mol) often stem from neglecting dispersion forces; include Grimme’s D3 correction for improved agreement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.